molecular formula C22H21ClN4O5 B11042361 4-{4-[(2-chlorobenzyl)oxy]phenyl}-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione

4-{4-[(2-chlorobenzyl)oxy]phenyl}-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione

Cat. No.: B11042361
M. Wt: 456.9 g/mol
InChI Key: KPRRGLOWAMLICY-UHFFFAOYSA-N
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Description

4-{4-[(2-chlorobenzyl)oxy]phenyl}-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2-chlorobenzyl)oxy]phenyl}-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione typically involves multiple steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and β-ketoesters under acidic or basic conditions.

    Nitration: Introduction of the nitro group can be done using nitrating agents like nitric acid or a mixture of sulfuric and nitric acids.

    Substitution Reactions: The 2-chlorobenzyl group can be introduced via nucleophilic substitution reactions using 2-chlorobenzyl halides and suitable bases.

    Ether Formation: The phenyl ether linkage is formed through a reaction between phenol derivatives and alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.

Biology

The pyrazolo[3,4-b]pyridine core is known for its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties. This compound can be explored for its potential as a lead compound in drug discovery.

Medicine

Due to its biological activity, this compound can be investigated for therapeutic applications. Its derivatives might serve as potential drugs for treating various diseases, including cancer and infectious diseases.

Industry

In the materials science field, this compound can be used in the development of new polymers and materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-{4-[(2-chlorobenzyl)oxy]phenyl}-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazolo[3,4-b]pyridine core can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-{4-[(2-chlorobenzyl)oxy]phenyl}-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione: This compound itself.

    Pyrazolo[3,4-b]pyridine Derivatives: Compounds with similar core structures but different substituents.

    Nitrobenzyl Derivatives: Compounds with nitrobenzyl groups attached to various cores.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C22H21ClN4O5

Molecular Weight

456.9 g/mol

IUPAC Name

4-[4-[(2-chlorophenyl)methoxy]phenyl]-5-nitro-1-propan-2-yl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-3,6-dione

InChI

InChI=1S/C22H21ClN4O5/c1-12(2)26-20-18(21(28)25-26)17(19(27(30)31)22(29)24-20)13-7-9-15(10-8-13)32-11-14-5-3-4-6-16(14)23/h3-10,12,17,19H,11H2,1-2H3,(H,24,29)(H,25,28)

InChI Key

KPRRGLOWAMLICY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C(C(C(=O)N2)[N+](=O)[O-])C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C(=O)N1

Origin of Product

United States

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